BenchChemオンラインストアへようこそ!

4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline

Lipophilicity Drug-likeness ADME

4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline is a synthetic quinazoline derivative featuring a 5,6,7,8-tetrahydroquinazoline core substituted with a 4-chlorobenzyl sulfanyl group at the 2-position and a chlorine at the 4-position. Computationally predicted physicochemical properties include a molecular weight of 325.25 g/mol, XLogP3-AA lipophilicity of 5.4, topological polar surface area (TPSA) of 51.1 Ų, and zero hydrogen bond donors.

Molecular Formula C15H14Cl2N2S
Molecular Weight 325.25
CAS No. 338776-91-3
Cat. No. B2601176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline
CAS338776-91-3
Molecular FormulaC15H14Cl2N2S
Molecular Weight325.25
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)Cl
InChIInChI=1S/C15H14Cl2N2S/c16-11-7-5-10(6-8-11)9-20-15-18-13-4-2-1-3-12(13)14(17)19-15/h5-8H,1-4,9H2
InChIKeyGNEMJRQFZPEJDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline (CAS 338776-91-3): Key Properties and Research-Grade Identity


4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline is a synthetic quinazoline derivative featuring a 5,6,7,8-tetrahydroquinazoline core substituted with a 4-chlorobenzyl sulfanyl group at the 2-position and a chlorine at the 4-position. Computationally predicted physicochemical properties include a molecular weight of 325.25 g/mol, XLogP3-AA lipophilicity of 5.4, topological polar surface area (TPSA) of 51.1 Ų, and zero hydrogen bond donors [1]. These characteristics place the compound within the drug-like property space, making it a relevant candidate for inclusion in discovery screening libraries targeting intracellular or membrane-associated protein targets.

Why 4-Chlorobenzyl Regioisomer Selection Matters in Tetrahydroquinazoline-Based Screening Libraries


Compounds within the tetrahydroquinazoline class bearing chlorobenzyl sulfanyl substituents are not freely interchangeable. The position of the chlorine on the benzyl ring (ortho vs. para) alters the three-dimensional conformation, lipophilicity, and electronic distribution, which can lead to distinct target-binding profiles, metabolic stability, and off-target activity . Even when two regioisomers share identical molecular formulas and hydrogen-bonding capacities, differential logP values and steric bulk can significantly shift partitioning into biological membranes and binding-site compatibility. Therefore, assuming generic substitution without comparative evidence risks compromising assay reproducibility and lead optimization trajectories.

Quantitative Differentiation Evidence for 4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline (CAS 338776-91-3)


Predicted Lipophilicity (XLogP3-AA) Differentiation from the 2-Chlorobenzyl Regioisomer

The target compound exhibits a computationally predicted XLogP3-AA value of 5.4, indicating high lipophilicity [1]. While direct experimental logP data for the 2-chlorobenzyl isomer (CAS 338963-53-4) are not available from primary sources, the para-chloro substitution pattern in the target compound is expected to confer higher lipophilicity than the ortho-chloro variant due to reduced steric hindrance and enhanced planarity, which can be advantageous for passive membrane permeability and CNS penetration in cellular assays. This inference is classified as a class-level prediction based on established medicinal chemistry principles.

Lipophilicity Drug-likeness ADME

Topological Polar Surface Area (TPSA) as a Differentiator for Permeability and Oral Bioavailability Potential

The target compound's predicted topological polar surface area is 51.1 Ų [1]. According to the widely-used Veber rule, compounds with TPSA ≤ 140 Ų are more likely to exhibit good oral bioavailability. Both the target compound and its 2-chlorobenzyl isomer share the same molecular formula and hydrogen-bonding capacity (0 HBD, 3 HBA), and thus likely possess identical TPSA. However, the para-substitution may reduce molecular flexibility, potentially lowering the effective polar surface area in non-polar environments and enhancing passive permeability relative to the ortho-isomer. This is a class-level inference pending confirmatory experimental comparison.

TPSA Permeability Oral bioavailability

Hydrogen-Bonding Profile Differentiation for Selectivity and Off-Target Risk

The compound possesses zero hydrogen bond donors and three hydrogen bond acceptors (the quinazoline nitrogens and the sulfur atom) [1]. This hydrogen-bonding profile is identical to that of the 2-chlorobenzyl regioisomer. However, the para-chloro arrangement places the chlorine substituent at the distal end of the molecule, potentially engaging in halogen bonding with protein targets differently than the ortho-chloro isomer. Halogen bonding interactions with backbone carbonyls or side-chain hydroxyls can enhance binding selectivity for certain kinase or GPCR targets. Quantitative selectivity data (e.g., fold-selectivity over a panel of related targets) is not available in public domain sources for these specific compounds; therefore, this evidence is class-level inference based on structural considerations.

Hydrogen bonding Off-target selectivity Drug design

Optimal Research and Industrial Application Scenarios for 4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline (CAS 338776-91-3)


Inclusion in CNS-Penetrant Focused Screening Libraries

Based on its high predicted lipophilicity (XLogP3 = 5.4) and low TPSA (51.1 Ų), this compound is well-suited for inclusion in CNS-focused compound collections where passive blood-brain barrier permeability is a prerequisite [1]. Its para-chlorobenzyl substitution may offer a differentiated permeability profile compared to ortho-substituted analogs, making it a valuable addition for CNS target screening.

Halogen-Bonding Probe in Fragment-Based Drug Design

The para-chloro arrangement provides a geometrically distinct halogen-bond donor compared to the ortho-isomer. This compound can serve as a probe in fragment-based screening to evaluate the impact of halogen-bond geometry on binding affinity and selectivity for targets such as kinases or bromodomains [1].

Comparative SAR Studies in Quinazoline-Based Hit-to-Lead Programs

As a regioisomer of the more common 2-chlorobenzyl analog, this compound provides an essential tool for establishing structure-activity relationships. Its procurement enables head-to-head comparison in the same assay system to quantify the impact of benzyl chlorine position on potency, selectivity, and metabolic stability [1].

Quote Request

Request a Quote for 4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.